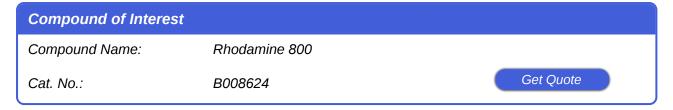


Unveiling the Chemical Landscape of Rhodamine 800: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of **Rhodamine 800**, a near-infrared fluorescent dye with significant utility in biological research and drug development.

Core Chemical Structure and Identifiers

Rhodamine 800 is a cationic xanthene dye characterized by a rigid, polycyclic aromatic core. Its chemical structure is fundamental to its unique spectral properties in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence from biological samples.

The key identifiers for **Rhodamine 800** are summarized below:



Identifier	Value	
IUPAC Name	3-oxa-23-aza-9- azoniaheptacyclo[17.7.1.1 ⁵ , ⁹ .0 ² , ¹⁷ .0 ⁴ , ¹⁵ .0 ²³ , ²⁷ .0 ¹³ , ²⁸]octacosa-1(27),2(17),4,9(28),13,15,18- heptaene-16-carbonitrile;perchlorate[1]	
Molecular Formula	C26H26CIN3O5	
Molecular Weight	495.95 g/mol [2]	
CAS Number	137993-41-0	
SMILES	C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6C CC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O) (=O)=O	
InChI Key	HACOCUMLBPNDIN-UHFFFAOYSA-M	

Photophysical Properties

Rhodamine 800 exhibits distinct absorption and emission characteristics that are influenced by the solvent environment. These properties are crucial for its application in various experimental settings.

Spectral Characteristics

The absorption and emission maxima of **Rhodamine 800** in different solvents are presented below. The dye's performance in the NIR spectrum makes it particularly valuable for biological imaging.



Solvent	Absorption Max (λ_abs) (nm)	Emission Max (λ_em) (nm)
Methanol	682	712
Ethanol	681	702
Cyclopentanol	-	716
Acetone	683	-
DMSO	696	-
Myocardial Tissue	693	720-730

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of the fluorescence emission.

Solvent/Medium	Quantum Yield (Φ)	Fluorescence Lifetime (τ) (ns)
Ethanol	0.25	-
PBS	-	0.68
Plasma	-	1.90 (mean)
Whole Blood	-	1.86 (mean)
Human Serum Albumin (HSA)	-	1.80 (mean)

Experimental Protocols Preparation of Rhodamine 800 Stock and Working Solutions

A common protocol for preparing **Rhodamine 800** solutions for cellular staining is as follows:



- Stock Solution (5 mM): Dissolve 1 mg of Rhodamine 800 in 525 μL of dimethyl sulfoxide (DMSO).
- Working Solution (1-20 μM): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.

Mitochondrial Staining Protocol for Suspension Cells

This protocol outlines the steps for staining mitochondria in suspension cells:

- Harvest the cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.
- Wash the cells twice with PBS, centrifuging for 5 minutes each time. Resuspend the cells to a density of 1x10⁶ cells/mL.
- Add 1 mL of the Rhodamine 800 working solution to the cell suspension and incubate at room temperature for 5-30 minutes.
- Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
- Wash the cells twice with PBS for 5 minutes each time.
- Resuspend the cells in a serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Spectroscopic Measurement Protocol

For fluorescence spectroscopic measurements, the following general steps can be followed:

- Prepare a solution of Rhodamine 800 in the desired solvent (e.g., PBS) at a specific concentration (e.g., 40 nM).
- For interaction studies, add the molecule of interest (e.g., p-sulfonatocalix[n]arenes at 1 mM) to the **Rhodamine 800** solution.
- Introduce the analyte (e.g., acetylcholine at 350 mM) in aliquots to the mixture while stirring.

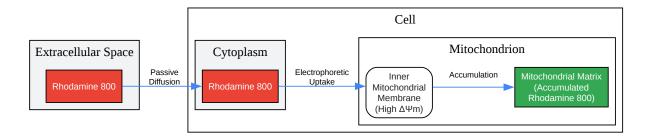


 After a 2-minute stirring period, measure the fluorescence spectra using a spectrofluorometer.

Mechanism of Action and Visualization

The primary mechanism of action for **Rhodamine 800** as a cellular stain is its accumulation within mitochondria, driven by the mitochondrial membrane potential ($\Delta\Psi$ m). As a lipophilic cation, **Rhodamine 800** is drawn across the negatively charged inner mitochondrial membrane.

The following diagram illustrates this process:



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Caption: Mitochondrial uptake of Rhodamine 800.

Synthesis of Rhodamine Dyes

A specific, detailed synthesis protocol for **Rhodamine 800** is not readily available in the public domain. However, a general method for synthesizing rhodamine dyes involves the condensation of 3-aminophenols with phthalic anhydrides. More modern approaches may involve the nucleophilic addition of an organometallic reagent to a 3,6-diaminoxanthone, followed by acid-mediated elimination to form the rosamine core structure. These general strategies provide a foundation for the chemical synthesis of this class of fluorescent dyes.

Applications in Research and Drug Development

Rhodamine 800's unique properties make it a valuable tool in several research areas:



- Mitochondrial Imaging: Its ability to specifically accumulate in mitochondria allows for the visualization and monitoring of mitochondrial membrane potential, a key indicator of cellular health and function.
- Flow Cytometry: Rhodamine 800 can be used as a fluorescent probe in flow cytometry for cell analysis and sorting.
- Near-Infrared Fluorescence Imaging: Its emission in the NIR window is advantageous for in vivo imaging studies, enabling deeper tissue penetration and reduced background signal.
- Drug Screening: As changes in mitochondrial membrane potential are linked to various disease states and drug toxicities, **Rhodamine 800** can be employed in high-throughput screening assays to assess the effects of drug candidates on mitochondrial function.
- Tracer Dye: It has been used as a tracer dye in biological systems to study flow and transport phenomena.

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